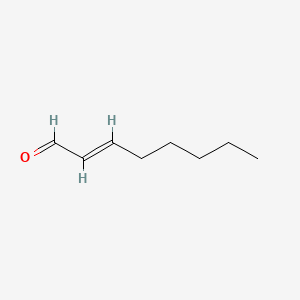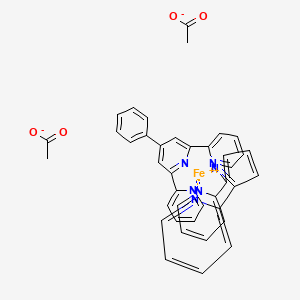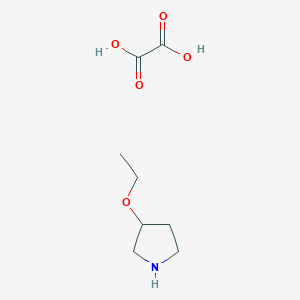
trans-2-Octenal
Descripción general
Descripción
trans-2-Octenal: is an organic compound with the molecular formula C8H14O . It is a type of unsaturated aldehyde, characterized by the presence of a double bond between the second and third carbon atoms in the chain. This compound is known for its distinctive odor, often described as fatty, green, and herbaceous. It is commonly used in the flavor and fragrance industries .
Mecanismo De Acción
Target of Action
2-Octenal is a biochemical reagent
Mode of Action
It is known that 2-Octenal is a fatty and green tasting compound , suggesting it may interact with taste receptors.
Biochemical Pathways
2-Octenal is involved in the biosynthesis of unsaturated fatty acids and thiamine . It is produced via pyruvate and is used as a biological material or organic compound for life science related research
Result of Action
It is known that uremic toxins such as 2-Octenal can stimulate the production of reactive oxygen species , which can lead to oxidative stress and cellular damage.
Análisis Bioquímico
Biochemical Properties
2-Octenal participates in various biochemical reactions. It is synthesized from fatty acid metabolic pathways through β-oxidation and lipoxygenase activity . The compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, 2-Octenal has been found to inhibit the in vitro growth of certain fungi, demonstrating its interaction with biological materials .
Cellular Effects
The effects of 2-Octenal on cells are diverse and significant. For instance, it has been found to inhibit the growth of certain fungi, such as Metarhizium anisopliae sensu lato . This suggests that 2-Octenal can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 2-Octenal exerts its effects through various mechanisms. It is known to bind to certain biomolecules, potentially inhibiting or activating enzymes. For example, it has been found to inhibit the growth of certain fungi, suggesting a potential mechanism of enzyme inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Octenal can change over time. For instance, in the presence of nonvolatile Longjing green tea constituents, the formation of 2-butyl-2-octenal was found to increase with time upon storage at 50 degrees Celsius . This suggests that 2-Octenal may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
2-Octenal is involved in various metabolic pathways. It is synthesized from fatty acid metabolic pathways through β-oxidation and lipoxygenase activity . This process involves various enzymes and cofactors, and can influence metabolic flux or metabolite levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aldol Condensation: One common method for synthesizing trans-2-Octenal involves the aldol condensation of hexanal with acetaldehyde.
Oxidation of Alcohols: Another method involves the oxidation of trans-2-octen-1-ol using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Industrial Production Methods: : In industrial settings, this compound is often produced through the catalytic dehydrogenation of 2-octanol. This process involves the use of metal catalysts such as copper or palladium at elevated temperatures and pressures to achieve high conversion rates .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: trans-2-Octenal can undergo oxidation reactions to form carboxylic acids.
Addition Reactions: The double bond in this compound makes it susceptible to addition reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Pyridinium chlorochromate (PCC)
Reducing Agents: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Addition Reagents: Hydrogen bromide (HBr)
Major Products
Octanoic Acid: Formed through oxidation
2-Octanol: Formed through reduction
2-Bromo-Octanal: Formed through addition of HBr
Aplicaciones Científicas De Investigación
Chemistry
Flavor and Fragrance Industry: trans-2-Octenal is widely used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics due to its pleasant odor.
Biology
Antimicrobial Agent: It has been found to exhibit antimicrobial properties, particularly against fungi.
Medicine
Neurobiology Research: Studies have shown that this compound can affect the locomotory behavior of organisms like Drosophila melanogaster, making it a valuable tool in neurobiology research.
Industry
Comparación Con Compuestos Similares
Similar Compounds
trans-2-Hexenal: Another unsaturated aldehyde with a shorter carbon chain.
trans-2-Decenal: A longer-chain unsaturated aldehyde with similar chemical properties but different applications in the flavor and fragrance industry.
Uniqueness: : trans-2-Octenal stands out due to its balanced chain length, which provides an optimal combination of volatility and stability. This makes it particularly effective in applications requiring a strong yet pleasant odor, as well as in antimicrobial treatments .
Propiedades
IUPAC Name |
(E)-oct-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBXEMGDVWVTGY-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858789 | |
| Record name | (E)-2-Octenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a distinct green-leafy odor; [Bedoukian Research MSDS], Colourless to slightly yellow liquid; Fatty, green aroma | |
| Record name | trans-2-Octenal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18101 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Octenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1362/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; Soluble in most fixed oils, Soluble (in ethanol) | |
| Record name | 2-Octenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1362/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.835-0.845 | |
| Record name | 2-Octenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1362/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.59 [mmHg] | |
| Record name | trans-2-Octenal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18101 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2548-87-0, 2363-89-5, 25447-69-2 | |
| Record name | (E)-2-Octenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2548-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Octenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octenal, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002548870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octenal (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octenal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Octenal, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-2-Octenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-oct-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oct-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-OCTENAL, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55N91D7775 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While specific target interactions depend on the context, 2-Octenal is known to affect insects. For example, it acts as a repellent for the tick Amblyomma sculptum, interfering with its host-seeking behavior. [] In the case of the fungus Sclerotium rolfsii, 2-Octenal demonstrates fungicidal activity, inhibiting both hyphal growth and sclerotia viability. [] Additionally, in crickets, 2-Octenal induces locomotive impairment, likely linked to the depletion of free thiols. []
ANone: While the provided papers don't delve into detailed spectroscopic data, 2-Octenal has the molecular formula C8H14O and a molecular weight of 126.20 g/mol.
ANone: The provided research papers do not focus on 2-Octenal as a catalyst. Its role in catalytic reactions or its potential applications in catalysis are not discussed.
ANone: The provided research doesn't explicitly explore the SAR of 2-Octenal. It would be interesting to investigate how structural modifications, such as chain length or functional group changes, influence its biological activity.
ANone: The research primarily focuses on 2-Octenal's natural occurrence and biological activity. Information about its stability in various formulations or strategies to enhance its formulation properties is limited.
ANone: The research papers do not address SHE regulations or risk assessments for 2-Octenal. Consulting relevant safety data sheets and regulatory guidelines is crucial for handling and using this compound.
ANone: The provided research does not delve into the detailed pharmacokinetics or pharmacodynamics of 2-Octenal. Further studies are needed to elucidate its ADME profile and in vivo activity.
A: The research primarily focuses on in vitro and behavioral assays to understand the effects of 2-Octenal. For example, its fungicidal activity was assessed in vitro against Sclerotium rolfsii. [] Additionally, Y-tube olfactometer bioassays were used to evaluate its repellent effect on ticks. []
ANone: The provided research does not discuss resistance mechanisms or cross-resistance related to 2-Octenal. Further studies are needed to understand its long-term effects on target organisms and the potential development of resistance.
A: While the research doesn't explicitly address toxicity, it suggests that 2-Octenal might deplete free thiols, which are important antioxidants in biological systems. [] This finding highlights the need for further toxicological evaluations.
ANone: While the provided research doesn't offer a historical overview, 2-Octenal's role as a volatile compound in various organisms has been recognized for a significant period. Early studies focused on its identification in different biological systems, while recent research delves into its ecological functions, particularly in chemical communication and defense mechanisms.
A: The research on 2-Octenal exemplifies interdisciplinary efforts, combining aspects of chemistry, biology, entomology, and potentially agricultural sciences. For instance, understanding its role as a semiochemical in insect communication [, , , , ] requires expertise from various disciplines.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














